molecular formula C8H4ClIN2O B1469537 6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde CAS No. 1414864-07-5

6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde

Cat. No.: B1469537
CAS No.: 1414864-07-5
M. Wt: 306.49 g/mol
InChI Key: UNWOFNXNBGAWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro and iodo substituent on an imidazo[1,2-a]pyridine ring system, along with an aldehyde functional group at the 5-position. The molecular formula of this compound is C8H4ClIN2O, and it has a molecular weight of approximately 306.49 g/mol .

Preparation Methods

The synthesis of 6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde typically involves multi-step synthetic routes. One common method includes the initial formation of the imidazo[1,2-a]pyridine core, followed by the introduction of chloro and iodo substituents. The aldehyde group is then introduced through formylation reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the chloro and iodo substituents, along with the aldehyde group, allows for specific interactions with these targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O/c9-5-1-2-8-11-3-7(10)12(8)6(5)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWOFNXNBGAWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1Cl)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196092
Record name Imidazo[1,2-a]pyridine-5-carboxaldehyde, 6-chloro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414864-07-5
Record name Imidazo[1,2-a]pyridine-5-carboxaldehyde, 6-chloro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414864-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-5-carboxaldehyde, 6-chloro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde
Reactant of Route 2
6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde
Reactant of Route 4
6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde
Reactant of Route 5
6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.